3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
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Overview
Description
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is a heterocyclic compound with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol This compound is characterized by the presence of an iodine atom and a methyl group attached to a pyrrolo[1,2-B]pyrazole ring system
Preparation Methods
The synthesis of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Reaction Mechanism: The iodine atom is introduced into the pyrrolo[1,2-B]pyrazole ring through an electrophilic substitution reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with reagents like potassium permanganate can yield corresponding oxo derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can be compared with other similar compounds, such as:
3-Bromo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a chlorine atom instead of iodine.
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C7H9IN2 |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9IN2/c1-5-2-7-6(8)3-9-10(7)4-5/h3,5H,2,4H2,1H3 |
InChI Key |
OZHAILSEMJRVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=NN2C1)I |
Origin of Product |
United States |
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